Eriocalyxin B

Description

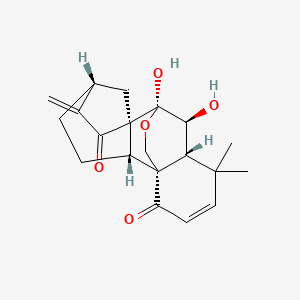

isolated from Isodon Eriocalyx; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIKCEKESDRWAE-UJVKWQRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317705 | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84745-95-9 | |

| Record name | Eriocalyxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eriocalyxin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B (EriB), a naturally occurring ent-kaurane diterpenoid, has emerged as a promising therapeutic candidate with potent anti-cancer and anti-inflammatory properties. First isolated from the medicinal plant Isodon eriocalyx, EriB has been the subject of extensive research to elucidate its mechanisms of action and explore its potential in drug development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its purification and biological characterization, and an in-depth look at the key signaling pathways it modulates. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Natural Source

This compound was first identified as a bioactive compound isolated from the leaves of Isodon eriocalyx var. laxiflora (family Lamiaceae), a perennial herb traditionally used in Chinese medicine for its anti-inflammatory and anti-bacterial properties.[1][2] Subsequent studies have confirmed that Isodon eriocalyx is a rich source of various diterpenoids, with this compound being a major bioactive constituent.[3] The highest concentrations of EriB are typically found in the dried leaves of the plant.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₅ | [4] |

| Molecular Weight | 344.40 g/mol | [4] |

| CAS Number | 84745-95-9 | [4] |

| Appearance | Colorless powder | [3] |

Isolation and Purification of this compound

The isolation of this compound from its natural source, Isodon eriocalyx, is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite methodology based on published literature.

Experimental Protocol: Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dried leaves of Isodon eriocalyx are pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, which contains this compound, is collected and concentrated.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The concentrated EtOAc fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

-

-

Preparative Thin Layer Chromatography (Prep-TLC):

-

The enriched fraction from column chromatography is further purified using preparative TLC.

-

The sample is applied as a band onto a silica gel 60 F₂₅₄ plate.

-

The plate is developed using a solvent system of CHCl₃:MeOH (e.g., 15:1 v/v).[3]

-

The band corresponding to this compound (visualized under UV light) is scraped from the plate.

-

The compound is eluted from the silica gel using a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

-

The solvent is evaporated to yield purified this compound as a colorless powder.[3]

-

Purity Analysis

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and 0.1% triethylamine in water |

| Detection | UV at 233 nm |

| Purity Achieved | >99% |

A validated HPLC method demonstrated linearity in the concentration range of 50–2500 ng/ml with an extraction recovery of over 80%.[5]

Isolation Workflow

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are attributed to its ability to modulate multiple cellular signaling pathways.

Anti-Cancer Activity

EriB has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Cancer Type | Cell Line(s) | Observed Effects | IC₅₀ Values |

| Prostate Cancer | PC-3, 22RV1 | Inhibition of proliferation, induction of apoptosis and autophagy | 0.46–3.26 µM |

| Triple-Negative Breast Cancer | MDA-MB-231 | Inhibition of proliferation, induction of apoptosis | - |

| Colon Cancer | SW1116 | Inhibition of proliferation, migration, invasion, and angiogenesis | ~1 µmol/l (effective concentration) |

Modulation of Key Signaling Pathways in Cancer

VEGFR-2 Signaling Pathway: this compound inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[6]

NF-κB Signaling Pathway: EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements, thereby suppressing the transcription of NF-κB target genes involved in inflammation and cell survival.[3][7][8]

Akt/mTOR Signaling Pathway: In prostate and breast cancer cells, this compound has been found to induce apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway. It decreases the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[9][10]

Experimental Protocols for Biological Assays

4.2.1. Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[9]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[9]

-

Measure the absorbance at 490 nm using a microplate reader.[9]

4.2.2. Western Blot Analysis:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-mTOR, total mTOR, NF-κB p65) overnight at 4°C.[6][11]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

4.2.3. NF-κB Activation Assay (Chromatin Immunoprecipitation - ChIP):

-

Treat cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA.

-

Immunoprecipitate the chromatin with an antibody against an NF-κB subunit (e.g., p65).[3]

-

Reverse the cross-linking and purify the DNA.

-

Analyze the precipitated DNA by PCR using primers specific for the promoter region of an NF-κB target gene.[3]

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further drug development. The detailed protocols for its isolation and biological evaluation provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on optimizing the isolation process to improve yields, conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo, and exploring potential synergistic effects with existing therapeutic agents. The continued investigation of this compound and its derivatives holds promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PlumX [plu.mx]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Eriocalyxin B mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Eriocalyxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx[1]. It has garnered significant attention in the scientific community for its potent and broad-spectrum anti-cancer activities demonstrated against a range of malignancies, including leukemia, pancreatic cancer, breast cancer, and colon cancer[1][2][3][4]. EriB's multifaceted mechanism of action, which involves the direct targeting of key oncogenic transcription factors, induction of cellular stress, and inhibition of tumor-supportive processes, makes it a promising candidate for further drug development. This guide provides a detailed technical overview of its core mechanisms, supported by quantitative data, experimental methodologies, and visual signaling pathways.

Core Mechanisms of Action

EriB exerts its anti-tumor effects through a complex interplay of several mechanisms, primarily centered around the induction of apoptosis, inhibition of pivotal signaling pathways, and generation of oxidative stress.

Direct Inhibition of Key Transcription Factors

A unique aspect of EriB's action is its ability to directly interact with and inhibit critical transcription factors that drive cancer cell proliferation and survival.

a) STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. EriB is a potent and specific inhibitor of the STAT3 signaling pathway[5]. The mechanism is direct covalent interaction; EriB contains two α,β-unsaturated carbonyl groups that react with thiol groups on cysteine residues[5][6]. Specifically, EriB covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein[6][7]. This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases (like JAK2), thereby blocking its activation, dimerization, and nuclear translocation[4][5][7][8]. The inhibition of STAT3 signaling leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1[2]. This direct targeting has been observed in triple-negative breast cancer (TNBC) and colon cancer cells[2][4][9].

References

- 1. researchgate.net [researchgate.net]

- 2. pjps.pk [pjps.pk]

- 3. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]

- 4. This compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 6. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Eriocalyxin B: A Comprehensive Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx.[1] This compound has garnered significant attention within the scientific community for its potent and diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-cancer, anti-inflammatory, and anti-angiogenic properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple critical cellular signaling pathways. Its primary activities include the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and hindrance of angiogenesis.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. The underlying mechanisms are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.

Key Signaling Pathways in Anti-Cancer Activity:

-

NF-κB Pathway Inhibition: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements.[2][3] At higher concentrations, it can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and subsequent NF-κB nuclear translocation.[2] This inhibition of NF-κB, a key regulator of cell survival and inflammation, contributes significantly to the pro-apoptotic effects of EriB.

-

STAT3 Pathway Inhibition: EriB directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5] It covalently binds to Cys712 in the SH2 domain of STAT3, which prevents its phosphorylation and activation.[4][6] The inhibition of the STAT3 pathway, which is constitutively activated in many cancers and promotes cell proliferation and survival, is a crucial aspect of EriB's anti-tumor activity.[4][5]

-

Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8] By downregulating the phosphorylation of Akt and mTOR, EriB induces both apoptosis and autophagy in cancer cells.[8]

-

ERK Pathway Activation: In some cancer cell lines, such as lymphoma cells, this compound has been observed to activate the Extracellular signal-regulated kinase (ERK) pathway, which is associated with the production of reactive oxygen species (ROS) and subsequent apoptosis.[1]

Quantitative Data on Anti-Cancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | 0.25 - 8 | 24, 48 | [1] |

| 22RV1 | Prostate Cancer | 0.25 - 8 | 24, 48 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | 48 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 - 100 | 24 | [9] |

| MCF-7 | Breast Cancer | >100 | 24 | [9] |

Anti-Angiogenic Activity

This compound exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[10][11] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Mechanism of Anti-Angiogenic Action:

EriB inhibits VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[10] Molecular docking studies suggest that this compound binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its phosphorylation and downstream signaling cascades.[10][11] This leads to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[10]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are closely linked to its inhibition of the NF-κB pathway.[2] By suppressing the production of pro-inflammatory mediators regulated by NF-κB, EriB can alleviate inflammatory responses. This has been demonstrated in a mouse model of experimental autoimmune prostatitis, where EriB administration reduced prostate inflammation and pelvic pain.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to screen the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25–8 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24 or 48 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathway components.

Protocol:

-

Cell Lysis: After treatment with EriB, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its biological activity screening.

Figure 1: Key signaling pathways modulated by this compound.

Figure 2: General experimental workflow for this compound screening.

Conclusion

This compound is a promising natural product with a well-documented portfolio of anti-cancer, anti-inflammatory, and anti-angiogenic activities. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, Akt/mTOR, and VEGFR-2, underscores its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and explore its clinical applications. Continued research into its mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of this remarkable natural compound.

References

- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pjps.pk [pjps.pk]

- 8. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Eriocalyxin B molecular targets

An in-depth analysis of the molecular targets of Eriocalyxin B (EriB), a natural diterpenoid compound isolated from the medicinal herb Isodon eriocalyx. This document outlines its primary molecular interactions, effects on key signaling pathways, and the experimental methodologies used to elucidate these mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound (EriB) is a potent bioactive molecule that exhibits significant anti-tumor, anti-inflammatory, and anti-angiogenic activities. Its therapeutic effects are primarily attributed to its ability to directly interact with and modulate the function of several critical cellular proteins. The core mechanisms of EriB action involve the covalent modification of cysteine residues on its target proteins, leading to the disruption of pro-survival and pro-inflammatory signaling pathways. This guide details the key molecular targets of EriB, presenting quantitative data on its activity, the experimental protocols used for its characterization, and visual representations of the affected signaling cascades.

Primary Molecular Targets

EriB's biological activity stems from its direct interaction with multiple protein targets. The presence of an α,β-unsaturated ketone functional group in its structure allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues on its target proteins.

Nuclear Factor-κB (NF-κB)

NF-κB is a master regulator of inflammation, immunity, and cell survival. EriB has been identified as a potent and direct inhibitor of this pathway.

-

Mechanism of Action: EriB directly targets the p65 subunit of NF-κB. It forms an irreversible covalent bond with the Cysteine 38 residue of p65. This modification sterically hinders the nuclear translocation of p65, preventing it from binding to DNA and activating the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

-

Downstream Effects: Inhibition of NF-κB signaling by EriB leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells that rely on this pathway for survival.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers.

-

Mechanism of Action: EriB is a direct inhibitor of STAT3. It covalently binds to STAT3, which in turn blocks its phosphorylation, subsequent dimerization, and nuclear translocation. This prevents STAT3 from performing its function as a transcriptional activator for genes involved in cell cycle progression and survival, such as cyclin D1 and Bcl-xL.

-

Downstream Effects: By inhibiting the STAT3 pathway, EriB effectively suppresses tumor cell proliferation and induces apoptosis.

Thioredoxin Reductase (TrxR)

TrxR is a key enzyme in the cellular antioxidant system, responsible for maintaining a reduced intracellular environment.

-

Mechanism of Action: EriB has been shown to inhibit the activity of TrxR. This inhibition disrupts the cellular redox balance, leading to a significant accumulation of intracellular reactive oxygen species (ROS).

-

Downstream Effects: The resulting oxidative stress triggers the mitochondrial apoptosis pathway. Elevated ROS levels lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately causing the activation of caspases and programmed cell death.

Quantitative Activity Data

The potency of this compound has been quantified across various cancer cell lines and against specific molecular targets.

| Target/Cell Line | Measurement | Value | Reference |

| Cell Viability | |||

| HL-60 (Leukemia) | IC50 | 0.86 µM | |

| K562 (Leukemia) | IC50 | 1.89 µM | |

| A549 (Lung Cancer) | IC50 | 2.65 µM | |

| PANC-1 (Pancreatic Cancer) | IC50 | 3.10 µM | |

| Pathway Inhibition | |||

| NF-κB Reporter Gene | IC50 | ~1.25 µM | |

| STAT3 Phosphorylation | Inhibition | Significant at 5-10 µM | |

| TrxR Activity | Inhibition | Dose-dependent |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB pathway by binding to p65.

Caption: this compound inhibits STAT3 activation and translocation.

Eriocalyxin B: A Technical Guide to its Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx var. laxiflora.[1][2] This compound has emerged as a promising anti-cancer agent, demonstrating potent cytotoxic and anti-proliferative effects across a wide range of malignancies, including leukemia, lymphoma, breast cancer, pancreatic cancer, prostate cancer, and osteosarcoma.[3][4][5][6][7][8] Preclinical studies, both in vitro and in vivo, have elucidated its multi-faceted anti-tumor activity, which involves the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][5][7][9] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, with a focus on its molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visualization of the signaling pathways it modulates.

Mechanisms of Anti-Tumor Action

This compound exerts its anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and spread. The primary mechanisms include the induction of programmed cell death (apoptosis), the promotion of cellular self-digestion (autophagy), halting of the cell division cycle, and suppression of new blood vessel formation (angiogenesis).

Induction of Apoptosis

A predominant mechanism of EriB's anti-tumor activity is the induction of apoptosis. This is achieved through the modulation of key signaling pathways, including NF-κB, STAT3, and Akt/mTOR, as well as the generation of reactive oxygen species (ROS).

In triple-negative breast cancer cells (MDA-MB-231), EriB induces apoptosis by inhibiting the phosphorylation of STAT3 and the nuclear levels of NF-κBp65.[3][10] This leads to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and activation of caspase-3.[3][10] Similarly, in lymphoma cells, EriB triggers apoptosis in association with caspase activation, downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and either stable expression or upregulation of the pro-apoptotic protein Bax.[4]

Furthermore, in pancreatic adenocarcinoma cells, EriB's cytotoxic effects involve caspase-dependent apoptosis and the activation of the p53 pathway.[5][11] The induction of apoptosis by EriB in these cells is also linked to the suppression of the glutathione and thioredoxin antioxidant systems, leading to increased intracellular ROS levels.[12] This elevation in ROS appears to be a crucial event, as thiol-containing antioxidants like N-acetylcysteine (NAC) and dithiothreitol (DTT) can inhibit EriB-induced cytotoxicity and apoptosis.[12][13]

Modulation of Signaling Pathways

This compound's ability to induce apoptosis and other anti-tumor effects is intricately linked to its modulation of several critical signaling pathways.

NF-κB Pathway: EriB is a potent and selective inhibitor of the NF-κB pathway.[14][15] It has been shown to target multiple steps in this pathway in a concentration-dependent manner.[14] At lower concentrations, it interferes with the DNA-binding activity of both the p65 and p50 subunits of NF-κB to their response elements in the nucleus.[14][15][16] At higher concentrations, it can suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation.[14] The inhibition of NF-κB signaling by EriB has been observed in hepatocellular carcinoma and t(8;21) leukemia cells.[17][18]

STAT3 Pathway: EriB acts as a specific inhibitor of STAT3 signaling.[13][19] It selectively inhibits both constitutive and IL-6-induced phosphorylation of STAT3, which is crucial for its activation.[18][19] The mechanism of inhibition involves the direct and covalent binding of EriB to Cys712 in the SH2 domain of STAT3.[13][18][19] This interaction prevents the phosphorylation and subsequent activation of STAT3 by its upstream kinases.[18][19] The inhibition of STAT3 activation by EriB has been demonstrated in various cancer cells, including those of triple-negative breast cancer.[3][10]

Akt/mTOR Pathway: In prostate cancer cells, EriB induces both apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway.[17] Treatment with EriB leads to a downregulation in the phosphorylation of both Akt and mTOR.[17] Similarly, in breast cancer cells, EriB suppresses the Akt/mTOR/p70S6K signaling pathway, leading to the induction of apoptosis and autophagy.[7]

VEGFR-2 Signaling and Anti-Angiogenesis: EriB exhibits significant anti-angiogenic properties by targeting the VEGF/VEGFR-2 signaling pathway.[1][2][20] It inhibits VEGF-induced proliferation, tube formation, migration, and invasion of human umbilical vein endothelial cells (HUVECs).[1][20] Molecular docking simulations suggest that EriB interacts with the ATP-binding sites of VEGFR-2, thereby inhibiting its phosphorylation and downstream signaling cascades.[1][20] In vivo studies using zebrafish embryos and mouse models of breast cancer have confirmed EriB's ability to inhibit new blood vessel formation and reduce tumor vascularization.[1][2][20]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest in certain cancer cell types. In pancreatic adenocarcinoma cells, EriB induces cell cycle arrest at the G2/M phase.[5][11] In VEGF-stimulated HUVECs, EriB causes G1 phase cell cycle arrest, which is associated with the downregulation of cyclin D1 and CDK4.[1][20] However, in prostate cancer cells, EriB did not show a significant effect on the cell cycle.[17]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-tumor effects of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |

| PANC-1 | Pancreatic Adenocarcinoma | MTT | ~1.5 µM | 72h | [5] |

| SW1990 | Pancreatic Adenocarcinoma | MTT | ~1.0 µM | 72h | [5] |

| CAPAN-1 | Pancreatic Adenocarcinoma | MTT | ~1.2 µM | 72h | [5] |

| CAPAN-2 | Pancreatic Adenocarcinoma | MTT | ~0.8 µM | 72h | [5] |

| WRL68 | Normal Human Liver | MTT | > 10 µM | 72h | [5] |

| PC-3 | Prostate Cancer | MTT | Not specified | 48h | [17] |

| 22RV1 | Prostate Cancer | MTT | Not specified | 48h | [17] |

| MDA-MB-231 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified | [3] |

| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified | [3] |

| Kasumi-1 | Acute Myeloid Leukemia | Not specified | Most sensitive | Not specified | [8] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | EriB Dose | Treatment Duration | Outcome | Reference |

| Pancreatic Tumor Xenograft | BALB/c Nude Mice | 2.5 mg/kg | Not specified | Significant reduction in tumor weight | [12] |

| 4T1 Breast Tumor | Mice | 5 mg/kg/day | Not specified | Decreased tumor vascularization, suppressed tumor growth and angiogenesis | [1][2] |

| Murine Xenograft B- and T-lymphoma | Mice | Not specified | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis | [4] |

| t(8;21) Leukemia | Murine Models | Not specified | Not specified | Remarkably prolonged survival time or decreased xenograft tumor size | [8] |

| K7M2 Osteosarcoma | Immunocompetent Mice | Not specified | Not specified | Enhanced anti-tumorigenic activity in combination with PD1ab and CTLA4ab | [6] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the anti-tumor properties of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Treat cells with this compound or vehicle control for the specified duration.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol Outline:

-

Lyse EriB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude mice) to study tumor growth and the efficacy of anti-cancer agents in vivo.

-

Protocol Outline:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer EriB or vehicle control to the mice via a specific route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily).

-

Monitor tumor volume and body weight regularly throughout the experiment. Tumor volume can be calculated using the formula: (length × width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Signaling Pathway and Experimental Workflow Diagrams

This compound Modulated Signaling Pathways

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Anti-Cancer Assessment

Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.

Conclusion

This compound is a promising natural product with potent and broad-spectrum anti-tumor activities. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of angiogenesis through the modulation of key signaling pathways such as NF-κB, STAT3, and Akt/mTOR. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to develop it as a novel anti-cancer drug. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound.

References

- 1. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]

- 6. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis of t(8;21) leukemia cells through NF-kappaB and MAPK signaling pathways and triggers degradation of AML1-ETO oncoprotein in a caspase-3-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 20. [PDF] this compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling | Semantic Scholar [semanticscholar.org]

Eriocalyxin B: An In-Depth Technical Guide to In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx. EriB has demonstrated significant anti-tumor, anti-inflammatory, and anti-angiogenic properties across a wide range of cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways modulated by this promising compound.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize these findings for easy comparison.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 | [1] |

| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 | [1] |

| PANC-1 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |

| SW1990 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |

| CAPAN-1 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |

| CAPAN-2 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Significant Inhibition at 0.37-100 µM | 24 | [4] |

| MG63 | Osteosarcoma | Significant Inhibition at 10-100 µM | Not Specified | [5] |

| U2OS | Osteosarcoma | Significant Inhibition at 10-100 µM | Not Specified | [5] |

Table 2: Induction of Apoptosis by this compound

Apoptosis, or programmed cell death, is a key mechanism through which EriB exerts its anti-cancer effects.

| Cell Line | EriB Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| MDA-MB-231 | 1.5 | 12 | Increased significantly | [6] |

| MDA-MB-231 | 3.0 | 12 | Increased significantly | [6] |

| PC-3 | 0.5 | 48 | 42.1% | [1] |

| 22RV1 | 2.0 | 48 | 31.0% | [1] |

Table 3: Cell Cycle Arrest Induced by this compound

This compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

| Cell Line | Effect | Pathway Implication | Reference |

| CAPAN-2 (Pancreatic) | G2/M Phase Arrest | p53-dependent pathway activation | [2][3] |

| SW1116 (Colon) | Cell Cycle Progression Blocked | Inhibition of JAK2/STAT3 signaling | [7] |

| PC-3 (Prostate) | No significant effect on cell cycle | - | [1] |

| 22RV1 (Prostate) | No significant effect on cell cycle | - | [1] |

Core Signaling Pathways Modulated by this compound

This compound's anti-tumor activity is attributed to its ability to interfere with multiple critical signaling pathways that govern cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor involved in inflammation and cell survival.[8][9] EriB inhibits NF-κB activity through a dual mechanism. At higher concentrations, it suppresses IKK kinase activity, preventing the phosphorylation and subsequent degradation of IκB-α. This keeps NF-κB sequestered in the cytoplasm.[8] At lower concentrations, EriB interferes directly with the DNA-binding activity of both p65 and p50 subunits of NF-κB in the nucleus in a noncompetitive manner.[8][10]

Caption: Dual-level inhibition of the NF-κB pathway by this compound.

JAK/STAT3 Signaling Pathway

The STAT3 signaling pathway is often aberrantly activated in cancer, promoting cell survival and proliferation.[11][12] EriB is a potent and specific inhibitor of STAT3.[11][12] Unlike many inhibitors that target upstream kinases, EriB directly and covalently binds to the Cys712 residue near the SH2 domain of the STAT3 protein.[11][13] This covalent modification prevents the phosphorylation of STAT3 at Tyr705, blocking its dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes.[6][7][11]

Caption: Direct covalent targeting of STAT3 by this compound.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In breast and prostate cancer cells, EriB has been shown to induce apoptosis and autophagy by inhibiting the phosphorylation of Akt, mTOR, and the downstream effector p70S6K.[1][14] This inhibition disrupts the normal pro-survival signaling, tipping the balance towards cell death.

Caption: Inhibition of the pro-survival Akt/mTOR pathway by this compound.

VEGFR-2 Mediated Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. EriB exhibits potent anti-angiogenic activity by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15] It binds to the ATP-binding site of VEGFR-2, suppressing its phosphorylation and blocking downstream signaling cascades, including Akt, ERK, and p38 MAPK. This leads to reduced endothelial cell viability, proliferation, and migration.[15]

Caption: Anti-angiogenic effect of this compound via VEGFR-2 inhibition.

Experimental Protocols

The following section details standardized protocols for key in vitro assays commonly used to evaluate the efficacy of this compound.

General Workflow for In Vitro Evaluation

The typical workflow for assessing the in vitro effects of a compound like this compound involves a series of sequential and parallel assays to determine its impact on cell viability, apoptosis, and specific molecular targets.

Caption: Standard experimental workflow for in vitro analysis of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[1] Incubate for the desired period (e.g., 24 or 48 hours).[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][16]

-

Incubation: Incubate the plate at 37°C for 4 hours, allowing the MTT to be metabolized into formazan crystals.[1]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

-

Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[1][17] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 1.5, and 3 µM) for a specified time (e.g., 12 or 48 hours).[1][6]

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes.[18]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[6]

-

Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5-10 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[6]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Analysis: Analyze the samples immediately using a flow cytometer. The cell populations are quantified:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, Caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]

- 3. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pjps.pk [pjps.pk]

- 7. This compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 12. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Stat3 Signaling by Covalently Targeting Stat3 and Blocking Phosphorylation and Activation of Stat3 - 联科生物 [liankebio.com]

- 14. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. research.pasteur.fr [research.pasteur.fr]

Eriocalyxin B: A Technical Guide to In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo animal models used to investigate the therapeutic potential of Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways to support further research and development of this promising compound.

I. Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from various in vivo studies on this compound, facilitating a comparative analysis of its application across different disease models.

Table 1: Anti-Cancer Models

| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |

| Breast Cancer | Female BALB/c Mice | 4T1 | 5 mg/kg/day | - | 21 days | Slower tumor growth, decreased tumor vascularization. | [1] |

| Triple Negative Breast Cancer | Breast xenograft-bearing mice, Syngeneic breast tumor-bearing mice | MDA-MB-231 | - | - | - | Inhibition of metastasis. | [2] |

| Lymphoma | Murine xenograft B- and T-lymphoma models | - | - | - | - | Remarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis. | [3] |

| Pancreatic Cancer | Nude mice | CAPAN-2 | 2.5 mg/kg | - | - | Significant reduction in pancreatic tumor weights, increased superoxide levels. | [4] |

"-": Data not specified in the provided search results.

Table 2: Anti-Inflammatory and Neuroprotective Models

| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |

| Ischemic Stroke (pMCAO) | Mice | 10 mg/kg | Intraperitoneal injection | Single dose immediately after surgery | Reduced brain infarct and neuron death, ameliorated neuroinflammation and microglia overactivation. | [1][5] |

| Experimental Autoimmune Prostatitis (EAP) | Nonobese diabetic mice | 5 or 10 mg/kg/day | Intraperitoneal injection | 14 days (from day 28 to 42 post-induction) | Alleviation of prostatic inflammation and pelvic pain in a dose-dependent manner. | [2][6] |

II. Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Breast Cancer Xenograft Model (4T1)

-

Animal Strain: Female BALB/c mice.[1]

-

Cell Line: 4T1 murine breast cancer cells.

-

Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.[7][8]

-

This compound Administration:

-

Dosage: 5 mg/kg/day.[1]

-

Route: The specific route of administration is not explicitly stated in the provided abstracts, but intraperitoneal injection is common for preclinical cancer studies.

-

Vehicle: The vehicle used for EriB dissolution was not specified in the provided search results.

-

-

Monitoring and Analysis:

Ischemic Stroke Model (pMCAO)

-

Animal Strain: Mice.[1]

-

Model Induction (Intraluminal Filament Method):

-

Anesthetize the mouse (e.g., with 2–3% isoflurane).[1]

-

Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

-

Insert a monofilament nylon suture from the CCA into the ICA to occlude the middle cerebral artery (MCA).[1][10]

-

Sham-operated mice undergo the same surgical procedure without filament insertion.[1]

-

Maintain the body temperature of the mice during surgery.[1]

-

-

This compound Administration:

-

Outcome Assessment:

Experimental Autoimmune Prostatitis (EAP) Model

-

Model Induction:

-

This compound Administration:

-

Analysis:

III. Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

This compound in Cancer: Inhibition of Angiogenesis and Proliferation

This compound has been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis and cell cycle arrest. A key mechanism is the suppression of the VEGFR-2 signaling pathway, which is crucial for endothelial cell proliferation and migration. Furthermore, EriB can modulate the Akt/mTOR pathway, a central regulator of cell growth and survival.

This compound in Neuroinflammation: Suppression of Microglial Activation

In the context of ischemic stroke, this compound demonstrates neuroprotective effects by mitigating excessive neuroinflammation. This is achieved by inhibiting the activation of microglia, the resident immune cells of the central nervous system, through the suppression of the NF-κB signaling pathway.

Experimental Workflow: Xenograft Tumor Model

The following diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of this compound using a xenograft mouse model.

References

- 1. This compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on prostatic inflammation and pelvic pain in a mouse model of experimental autoimmune prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Eriocalyxin B: A Technical Overview for Drug Development Professionals

Abstract

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has garnered significant attention within the scientific community for its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. As a promising therapeutic candidate, a thorough understanding of its pharmacokinetic (PK) profile is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, with a focus on analytical methodologies and relevant biological pathways. While a definitive pharmacokinetic study in rats has been reported, specific quantitative data remains limited in publicly accessible literature. This document aims to consolidate the available information to guide further research and development efforts.

Introduction

This compound is an ent-kaurane diterpenoid that has demonstrated significant biological activity in a variety of preclinical models. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, and the modulation of key signaling pathways implicated in cancer progression and inflammation. To advance the preclinical and clinical development of this compound, a clear understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. This guide summarizes the methodologies employed in pharmacokinetic studies of this compound and illustrates the key signaling pathways it targets.

Quantitative Pharmacokinetic Data

A comprehensive search of scientific literature reveals that while a pharmacokinetic study of this compound in rats has been conducted, the specific quantitative parameters from this study, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½), are not detailed in the available abstracts. The full text of this pivotal study was not accessible through the conducted searches. Consequently, a detailed quantitative data table cannot be provided at this time. Further investigation to obtain the full study report is recommended for a complete pharmacokinetic assessment.

Experimental Protocols

The quantification of this compound in biological matrices is a critical component of its pharmacokinetic evaluation. A validated High-Performance Liquid Chromatography (HPLC) method has been described for its determination in plasma.

Bioanalytical Method for this compound Quantification in Rat Plasma

A validated HPLC method has been successfully applied to a pharmacokinetic study of this compound in rats.[1] The key aspects of this methodology are outlined below.

Sample Preparation:

-

Extraction: A liquid-liquid extraction (LLE) procedure is employed.

-

Alkalinization: Plasma samples are first made alkaline with sodium hydroxide (NaOH).

-

Solvent Extraction: The alkalinized plasma is then extracted with diethyl ether.

-

Evaporation and Reconstitution: The resulting organic extract is evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.

-

Extraction Recovery: This method has been shown to yield an extraction recovery of more than 80% for this compound.[1]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is used for separation.

-

Mobile Phase: The mobile phase consists of acetonitrile and 0.1% triethylamine.

-

Flow Rate: The mobile phase is delivered at a flow rate of 1.0 ml/min.

-

Detection: UV detection is performed at a wavelength of 233 nm.

Method Validation:

-

Linearity: The standard curve is linear over a concentration range of 50–2500 ng/ml.[1]

-

Precision and Accuracy: The intra-assay and inter-assay precision are within a 10% relative standard deviation, and the mean predicted concentrations of quality control (QC) samples deviate by less than 3% from the nominal values.[1]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and angiogenesis. The following diagrams illustrate these interactions.

References

Eriocalyxin B: A Comprehensive Toxicological Profile for Drug Development

An In-depth Technical Guide for Researchers and Scientists

Introduction

Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx.[1][2] It has garnered significant attention in oncological research due to its potent anti-tumor activities against a wide range of cancers, including breast, pancreatic, leukemia, and colon cancer.[1][3][4] EriB's therapeutic potential stems from its ability to modulate multiple critical cellular processes, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis.[1][5] This document provides a detailed technical overview of the toxicological profile of this compound, focusing on its mechanisms of action, quantitative cytotoxicity data, and the experimental protocols used for its evaluation.

In Vitro Cytotoxicity

EriB exhibits significant dose-dependent cytotoxic effects against a diverse panel of human cancer cell lines. A key aspect of its favorable toxicological profile is its demonstrated selectivity, showing potent activity against malignant cells while having markedly lower toxicity against normal cells.[6][7]

Quantitative Cytotoxicity Data

The anti-proliferative effects of EriB are typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell types. The following table summarizes the effective concentrations and IC50 values reported in various studies.

| Cell Line | Cancer Type | Effective Concentration / IC50 | Duration of Exposure | Assay | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Significant inhibition at 1.5, 3 µM | 24 hours | MTT Assay | [8] |

| MCF-7 | Breast Cancer | Less sensitive than MDA-MB-231 | 24 hours | MTT Assay | [3][8] |

| SW1116 | Colon Cancer | 1 µmol/l effective at inhibiting JAK2/STAT3 | Not Specified | CCK-8 Assay | [1] |

| PANC-1, SW1990 | Pancreatic Adenocarcinoma | Potent cytotoxicity demonstrated | Not Specified | Not Specified | [6] |

| CAPAN-1, CAPAN-2 | Pancreatic Adenocarcinoma | Potent cytotoxicity demonstrated | Not Specified | Not Specified | [6] |

| PC-3 | Prostate Cancer (Androgen-independent) | Dose-dependent apoptosis observed | Not Specified | MTT Assay | [9][10] |

| 22RV1 | Prostate Cancer (Androgen-dependent) | Dose-dependent apoptosis observed | Not Specified | MTT Assay | [9][10] |

| MG63, U2OS | Osteosarcoma | Significant suppression at 10, 100 µM | Not Specified | CCK-8 Assay | [7] |

| hFOB1.19 | Normal Osteoblast | No significant toxicity at 10, 100 µM | Not Specified | CCK-8 Assay | [7] |

| WRL68 | Normal Human Liver Cells | Much lower toxicity than camptothecin | Not Specified | Not Specified | [6] |

| HUVECs | Human Umbilical Vein Endothelial Cells | Inhibition of viability at 25, 50, 100 nM | 48 hours | MTT Assay | [11] |

| 3T3-L1 | Preadipocytes | IC50: 2.745 μM for adipogenesis inhibition | 7 days | Not Specified | [12] |

In Vivo Toxicology and Efficacy

Preclinical in vivo studies using xenograft animal models have confirmed the anti-tumor efficacy of EriB. These studies are crucial for evaluating systemic toxicity and establishing a preliminary therapeutic window.

Summary of In Vivo Studies

| Animal Model | Cancer Type | EriB Dosage & Administration | Key Findings | Toxicological Observations | Reference |

| Nude Mice | Pancreatic Tumor Xenograft | 2.5 mg/kg | Significant reduction in tumor weight; increased superoxide levels. | Not specified. | [13] |

| Murine Model | B- and T-Lymphoma Xenograft | Not specified | Remarkable inhibition of tumor growth; induction of in situ apoptosis. | Not specified. | [14] |

| Nude Mice | Breast Tumor Xenograft | 10 mg/kg (intraperitoneal) for 27 days | Slower tumor growth rate and reduced final tumor weight. | No significant change in body weight or liver enzymes (ALT, AST, LDH).[12] | [12] |

| Mouse Model | 4T1 Breast Tumor | 5 mg/kg/day | Decreased tumor vascularization and suppressed tumor growth. | Not specified. | [11] |

| Immunocompetent Mice | Osteosarcoma Xenograft | Not specified | Suppressed tumor proliferation; increased CD8+ T cell infiltration. | Not specified. | [7][15] |

| Mouse Model | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg (intraperitoneal) for 18-28 days | Amelioration of EAE; reduced spinal cord inflammation. | Not specified. | [12] |

Mechanisms of Toxicity and Cellular Action

This compound exerts its cytotoxic effects through a multi-targeted mechanism, primarily by inducing programmed cell death (apoptosis, autophagy, and ferroptosis) and inhibiting critical cell survival and proliferation signaling pathways.

Induction of Apoptosis

EriB is a potent inducer of apoptosis in various cancer cells.[6][14] This is achieved through the modulation of key regulatory proteins in the intrinsic mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: EriB downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating or maintaining levels of pro-apoptotic proteins like Bax.[14] This shift increases the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential dissipation.[1][3]

-

Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome c, which activates a cascade of executioner caspases, including caspase-3, culminating in apoptotic cell death.[1][3][14]

Inhibition of Oncogenic Signaling Pathways

EriB directly and indirectly inhibits several signaling pathways that are constitutively active in cancer cells and crucial for their survival and proliferation.

-